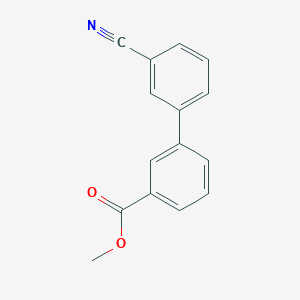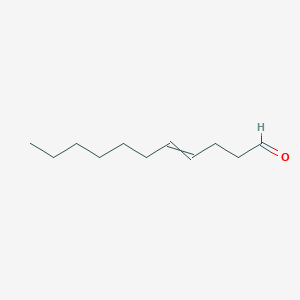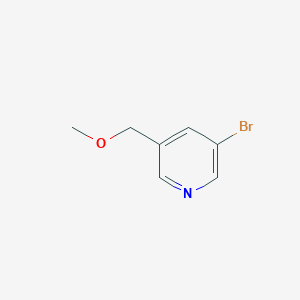
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester, also known as Nifedipine, is a dihydropyridine calcium channel blocker that is commonly used to treat hypertension and angina pectoris. The chemical structure of Nifedipine consists of two aromatic rings and a pyridine ring, which are responsible for its pharmacological activity.
作用機序
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester works by blocking the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This leads to relaxation of the smooth muscle cells, which results in vasodilation and reduced blood pressure. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester also reduces myocardial oxygen demand by decreasing the contractility of cardiac muscle cells.
Biochemical and Physiological Effects:
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the renin-angiotensin-aldosterone system, which is involved in the regulation of blood pressure. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester has also been shown to improve endothelial function, which is important for the maintenance of vascular health. Additionally, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester has been shown to have antioxidant properties, which may be beneficial in the treatment of conditions associated with oxidative stress.
実験室実験の利点と制限
One advantage of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester is its well-established pharmacological effects on the cardiovascular system, which make it a useful tool for studying the mechanisms underlying hypertension and angina pectoris. However, one limitation of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several areas of research that could be pursued to further our understanding of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester and its potential therapeutic applications. One area of research could be to investigate the potential use of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester in the treatment of Alzheimer's disease, as preliminary studies have shown promising results. Another area of research could be to investigate the potential use of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester in the treatment of cancer, as some studies have suggested that 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester may have anti-tumor effects. Additionally, further studies could be conducted to investigate the potential use of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester in combination with other drugs for the treatment of cardiovascular disease.
合成法
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester can be synthesized using various methods, including the Hantzsch reaction, the Knoevenagel condensation, and the Wittig reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid, and ammonium acetate in the presence of ethanol. The Knoevenagel condensation involves the reaction of 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid with ethyl cyanoacetate in the presence of a base. The Wittig reaction involves the reaction of 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid with diethyl phosphonoacetate in the presence of a base.
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester has been extensively studied for its pharmacological effects on the cardiovascular system. It has been shown to reduce blood pressure and improve cardiac function in patients with hypertension and angina pectoris. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester has also been studied for its potential use in the treatment of other conditions, such as Alzheimer's disease and cancer.
特性
CAS番号 |
55315-49-6 |
|---|---|
製品名 |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester |
分子式 |
C17H20N2O7 |
分子量 |
364.3 g/mol |
IUPAC名 |
diethyl 2,6-dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H20N2O7/c1-5-24-16(20)13-9(3)18-10(4)14(17(21)25-6-2)15(13)11-7-8-12(26-11)19(22)23/h7-8,15,18H,5-6H2,1-4H3 |
InChIキー |
VTLVRMDPKYYQLS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)[N+](=O)[O-])C(=O)OCC)C)C |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)[N+](=O)[O-])C(=O)OCC)C)C |
その他のCAS番号 |
55315-49-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



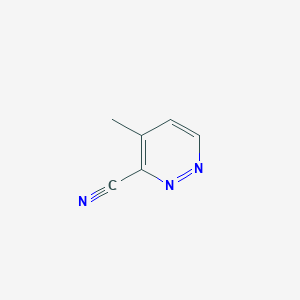
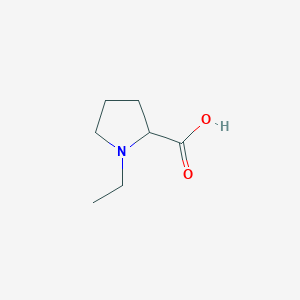
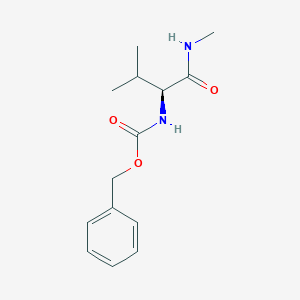

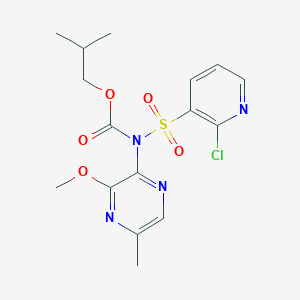

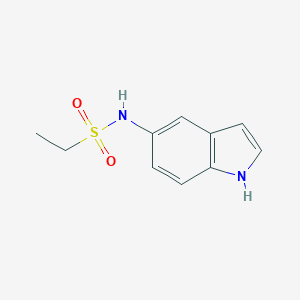

![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)
![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)

